1,3,3,4-Tetramethyl-1,2,4-triazinane

Description

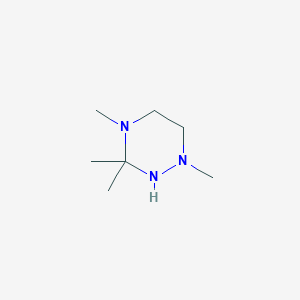

1,3,3,4-Tetramethyl-1,2,4-triazinane is a heterocyclic compound featuring a six-membered triazinane ring with methyl substituents at the 1, 3, 3, and 4 positions. Triazinanes are of significant interest due to their versatility in drug discovery, catalysis, and materials science .

Properties

CAS No. |

54753-46-7 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1,3,3,4-tetramethyl-1,2,4-triazinane |

InChI |

InChI=1S/C7H17N3/c1-7(2)8-10(4)6-5-9(7)3/h8H,5-6H2,1-4H3 |

InChI Key |

ZDHPHOPQRPOEAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NN(CCN1C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,4-Tetramethyl-1,2,4-triazinane can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound in the presence of a catalyst can lead to the formation of the triazinane ring. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3,3,4-Tetramethyl-1,2,4-triazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazinane derivatives.

Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted triazinanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while substitution reactions can produce a variety of substituted triazinanes.

Scientific Research Applications

1,3,3,4-Tetramethyl-1,2,4-triazinane has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

Medicine: Derivatives of this compound have potential therapeutic applications, including antifungal, anticancer, and antiviral activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3,3,4-Tetramethyl-1,2,4-triazinane exerts its effects depends on its interaction with molecular targets. The nitrogen atoms in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1,3,5-Triazinane Derivatives

- Synthesis : 1,3,5-Triazinane-2,4-dithiones are synthesized via condensation of 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst, achieving moderate yields (e.g., 46–74%) .

- Key Differences : The 1,3,5-triazinane scaffold differs in ring substitution pattern compared to the 1,2,4-triazinane system, impacting electronic distribution and reactivity. For example, FeCl₃-catalyzed reactions favor 1,3,5-triazinane formation, whereas 1,2,4-triazinanes often require carbazate intermediates (e.g., 61–67% yields via carbazate-amine coupling) .

Thiadiazolo-Triazinone Derivatives

- Example: [3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one] derivatives exhibit anti-tubercular and antibacterial activity. These compounds are synthesized via condensation of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with aryloxy acetic acids .

- Comparison : The presence of a thiadiazole ring fused to the triazinane core enhances bioactivity but reduces solubility compared to simpler alkyl-substituted triazinanes like 1,3,3,4-tetramethyl-1,2,4-triazinane.

Pharmacological Activity

Anti-Cancer Activity

- Blatter-Type Triazinyl Radicals : Benzo[1,2,4]triazin-7-ones (e.g., 3-phenyl-1-(pyrid-2-yl) derivatives) show cytotoxicity against cancer cell lines (e.g., NCI-60 panel) with Pearson correlation coefficients ~0.8 to pleurotin, a natural anti-cancer agent. Methylation at specific positions (e.g., 3-F³C substitution) enhances thioredoxin reductase (TrxR) inhibition .

- Triazinane Derivatives: Spiro[thieno[2,3-g]quinoline-3,5'-[1,2,4]triazinane]-tetraones demonstrate potent antiproliferative activity, with IC₅₀ values in the nanomolar range against multiple cancer cell lines . Methyl groups in this compound may similarly influence steric and electronic interactions with biological targets.

Anti-Inflammatory and Anti-Bacterial Activity

Key Routes for 1,2,4-Triazinanes

Challenges and Advancements

- Older methods for triazinanes often require toxic solvents (e.g., POCl₃) or harsh conditions, whereas modern approaches employ catalytic systems (e.g., FeCl₃, Cu(I)) for greener synthesis .

- Methyl-substituted triazinanes like this compound may benefit from LiHMDS-mediated deprotection strategies, as seen in sulfonamide-functionalized analogs .

Physicochemical Properties

- Spectral Data: 1-Benzyl-4-(2-morpholinoethyl)-1,2,4-triazinane-3,6-dione: IR peaks at 1739 cm⁻¹ (C=O), HRMS m/z 285.1115 (calc. 285.1113) . Spiro-triazinane-tetraones: Characteristic ¹H NMR signals at δ 2.8–3.2 ppm (methylene protons adjacent to the triazinane ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.